Cas no 7047-69-0 (2H-1-Benzopyran-2-pentanoicacid, 3,4-dihydro-6-hydroxy-a,2,5,7,8-pentamethyl-, methyl ester)

2H-1-Benzopyran-2-pentanoicacid, 3,4-dihydro-6-hydroxy-a,2,5,7,8-pentamethyl-, methyl ester structure
7047-69-0 structure
Nome del prodotto:2H-1-Benzopyran-2-pentanoicacid, 3,4-dihydro-6-hydroxy-a,2,5,7,8-pentamethyl-, methyl ester
Numero CAS:7047-69-0
MF:C20H30O4
MW:334.449806690216
CID:575368
PubChem ID:45357720

2H-1-Benzopyran-2-pentanoicacid, 3,4-dihydro-6-hydroxy-a,2,5,7,8-pentamethyl-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-1-Benzopyran-2-pentanoicacid, 3,4-dihydro-6-hydroxy-a,2,5,7,8-pentamethyl-, methyl ester
    • 5-(6-HYDROXY-2,5,7,8-TETRAMETHYL-CHROMAN-2-YL)-2-METHYL-PENTANOIC ACID METHYL ESTER
    • methyl 5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoate
    • 2H-1-benzopyran-3-carboxamide, N-(4-fluorophenyl)-2-oxo-7-propoxy-
    • N-(4-Fluorophenyl)-2-oxo-7-propoxy-2H-chromene-3-carboxamide
    • Methyl 5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoate
    • AKOS015963520
    • CHEMBL4559059
    • Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate
    • 7047-69-0
    • DTXSID40669998
    • Inchi: InChI=1S/C20H30O4/c1-12(19(22)23-6)8-7-10-20(5)11-9-16-15(4)17(21)13(2)14(3)18(16)24-20/h12,21H,7-11H2,1-6H3
    • Chiave InChI: IVNBWLOUAJYGFJ-UHFFFAOYSA-N
    • Sorrisi: COC(=O)C(C)CCCC1(C)CCc2c(C)c(O)c(C)c(C)c2O1

Proprietà calcolate

  • Massa esatta: 341.10638
  • Massa monoisotopica: 334.214
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 437
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 55.8A^2

Proprietà sperimentali

  • Densità: 1.339
  • Punto di ebollizione: 573.1°C at 760 mmHg
  • Punto di infiammabilità: 300.4°C
  • Indice di rifrazione: 1.619
  • PSA: 64.63

2H-1-Benzopyran-2-pentanoicacid, 3,4-dihydro-6-hydroxy-a,2,5,7,8-pentamethyl-, methyl ester Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.